molecular formula C14H20ClN3O2 B8419997 3-(6-Chloro-pyrazin-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyrazin-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8419997
M. Wt: 297.78 g/mol
InChI Key: SVXDSEQMXIJAPC-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

A solution of 3-(6-chloro-pyrazin-2-yl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (46 g) in o-xylene (300 mL) and DMA (30 mL) was heated under reflux for 5 hrs. After cooling to room temperature, it was washed with brine (200 mL×2). The organic layer was then dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The residue obtained was then purified on a silica gel column eluting with EA:DCM:Hex=1:1:3 to give the title compound (18 g) as a white solid. MS: 298.7 (M+H+).
Name
3-(6-chloro-pyrazin-2-yl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([C:17]2[CH:22]=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=2)(C(O)=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CC1C=CC=CC=1C.CC(N(C)C)=O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:17]2[CH:22]=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-(6-chloro-pyrazin-2-yl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
Quantity
46 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C(=O)O)C1=NC(=CN=C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hrs
Duration
5 h
WASH
Type
WASH
Details
it was washed with brine (200 mL×2)
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was then purified on a silica gel column
WASH
Type
WASH
Details
eluting with EA

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)C1=NC(=CN=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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